
Hexanoic acid, 2,6-diisothiocyanato-, ethyl ester, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 2,6-diisothiocyanato-, ethyl ester, (S)- is an organic compound with the molecular formula C10H14N2O2S2. This compound is characterized by the presence of two isothiocyanate groups attached to the hexanoic acid backbone, making it a unique ester derivative. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2,6-diisothiocyanato-, ethyl ester, (S)- typically involves the reaction of hexanoic acid with ethyl alcohol in the presence of a catalyst to form the ester. The isothiocyanate groups are then introduced through a reaction with thiophosgene or a similar reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize production costs.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 2,6-diisothiocyanato-, ethyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Aplicaciones Científicas De Investigación
Hexanoic acid, 2,6-diisothiocyanato-, ethyl ester, (S)- is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of hexanoic acid, 2,6-diisothiocyanato-, ethyl ester, (S)- involves its interaction with biological molecules through the isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Hexanoic acid, 2-ethyl-: Another ester derivative with different functional groups.
Hexanoic acid, ethyl ester: Lacks the isothiocyanate groups, making it less reactive.
2,6-diisothiocyanato-hexanoic acid: Similar structure but without the ethyl ester group.
Uniqueness
Hexanoic acid, 2,6-diisothiocyanato-, ethyl ester, (S)- is unique due to the presence of both isothiocyanate groups and the ethyl ester moiety. This combination imparts distinctive chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C10H14N2O2S2 |
|---|---|
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
ethyl (2S)-2,6-diisothiocyanatohexanoate |
InChI |
InChI=1S/C10H14N2O2S2/c1-2-14-10(13)9(12-8-16)5-3-4-6-11-7-15/h9H,2-6H2,1H3/t9-/m0/s1 |
Clave InChI |
QJXQTXCTKSKWGP-VIFPVBQESA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCCCN=C=S)N=C=S |
SMILES canónico |
CCOC(=O)C(CCCCN=C=S)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


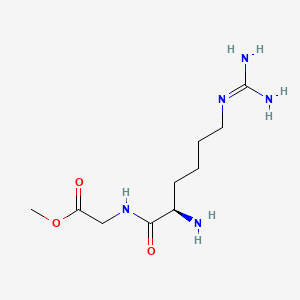
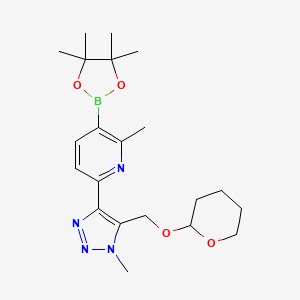
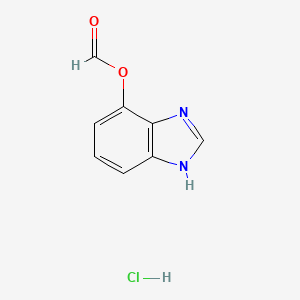

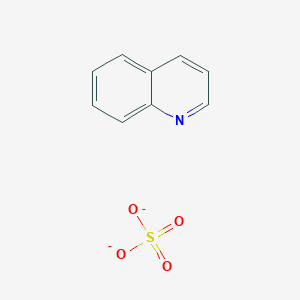
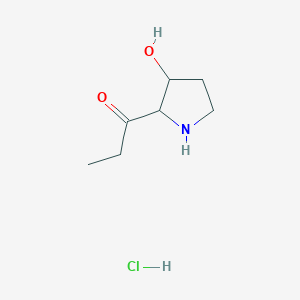
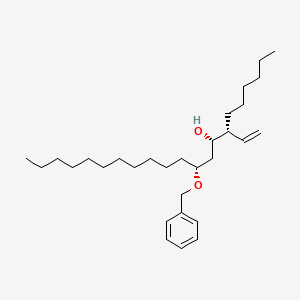
![{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea](/img/structure/B11825807.png)
![N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B11825813.png)

![tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11825836.png)
![1-azido-N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825838.png)


